2-Bromo-4-fluoro-3-methylaniline
Beschreibung
2-Bromo-4-fluoro-3-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol . Its structure features a bromine atom at the 2-position, fluorine at the 4-position, and a methyl group at the 3-position of the aniline ring. Notably, it exhibits high gastrointestinal absorption and blood-brain barrier penetration, along with CYP enzyme inhibitory activity, making it relevant for drug discovery .
Synthesis involves bromination under controlled conditions (−15°C) using bromine and potassium carbonate in dichloromethane, followed by purification . Safety protocols emphasize avoiding heat, open flames, and proper handling due to its hazardous nature .
Eigenschaften
Molekularformel |
C7H7BrFN |
|---|---|
Molekulargewicht |
204.04 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C7H7BrFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 |
InChI-Schlüssel |
MEPFEFYEAMAGSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Br)N)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-fluoro-3-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The bromine substituent makes it suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts, along with boronic acids or esters, are typically used in cross-coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and metal hydrides for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-3-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-3-methylaniline in various applications depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative or final product synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
Substituent Position and Structural Isomerism
The electronic and steric properties of halogenated anilines are highly sensitive to substituent positions. Key analogs include:
- 2-Bromo-4-methylaniline (CAS 583-68-6): Bromine (2-position) and methyl (4-position); molecular weight 186.05 g/mol .
- 4-Bromo-3-fluoro-5-methylaniline (CAS 1356113-07-9): Bromine (4), fluorine (3), methyl (5); molecular weight 204.04 g/mol .
- 6-Bromo-2-chloro-4-fluoro-3-methylaniline (CAS 2901109-44-0): Bromine (6), chlorine (2), fluorine (4), methyl (3); molecular weight 237.49 g/mol .
Key Insight: The position of halogens and methyl groups dictates reactivity.
Physical and Chemical Properties
Comparative data for selected compounds:
Key Findings :
- Melting Points : Methyl and bromine substituents in para/meta positions (e.g., 4-Bromo-3-methylaniline, mp 80–82°C ) generally increase melting points compared to ortho-substituted analogs due to symmetry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
